Dimefadane

Description

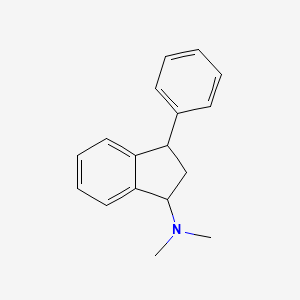

Structure

3D Structure

Properties

CAS No. |

5581-40-8 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3 |

InChI Key |

GAVBHVRHVQMWEI-UHFFFAOYSA-N |

SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies for Dimefadane and Its Derivatives

Retrosynthetic Analysis of Dimefadane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials by applying a series of imaginary disconnections corresponding to known chemical reactions wikipedia.orgscribd.comfishersci.fifishersci.ie.

For this compound (N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine), a key retrosynthetic disconnection would involve the C-N bond of the tertiary amine. This suggests a precursor amine, 3-phenyl-1-indanamine, and a methylation step. The 3-phenyl-1-indanamine can be further retro-analyzed to 3-phenyl-1-indanone (B102786), which represents the core indenone scaffold. The formation of the indanone ring system can be envisioned from a Friedel-Crafts cyclization precursor.

The established forward synthesis of this compound, which serves as the basis for its retrosynthetic analysis, proceeds as follows:

Friedel-Crafts Reaction: Cinnamic acid reacts with benzene (B151609) in the presence of a Lewis acid catalyst to yield 3,3-diphenylpropionic acid. wikipedia.orgwikipedia.orgfishersci.ca

Cyclization: 3,3-Diphenylpropionic acid undergoes cyclization to form 3-phenyl-1-indanone. wikipedia.orgwikipedia.orgfishersci.ca

Leuckart Reaction: 3-phenyl-1-indanone is heated with ammonium (B1175870) formate (B1220265) to produce 3-phenyl-1-indanamine. Alternatively, reduction of the oxime of 3-phenyl-1-indanone could also yield the indanamine. wikipedia.orgwikipedia.orgfishersci.cafishersci.nl

Eschweiler-Clark Reaction: The final step involves heating 3-phenyl-1-indanamine with formaldehyde (B43269) and formic acid to produce this compound. wikipedia.orgwikipedia.orgfishersci.ca

This sequence highlights the indenone and indanamine intermediates as crucial synthetic nodes for this compound.

Modern Synthetic Methodologies Applied to Indenamine Scaffolds

Modern synthetic methodologies offer advanced approaches to constructing complex molecular scaffolds like indenamines, often providing improved efficiency, selectivity, and environmental compatibility compared to traditional routes. These techniques are particularly relevant for accessing diverse derivatives and stereoisomers.

The indenamine backbone of this compound is a type of polycyclic scaffold, and its synthesis can benefit from contemporary strategies wikidata.org. For instance, catalytic systems and C-H activation/functionalization methods are increasingly employed for regioselective synthesis of functionalized indoles, which share structural similarities with indenamines fishersci.co.uk.

Specific examples of modern catalytic approaches applicable to the indenamine scaffold or its indanone precursors include:

Rhodium-catalyzed asymmetric intramolecular 1,4-addition: This method has been successfully applied for the enantioselective synthesis of chiral 3-aryl-1-indanones, providing high yields and excellent enantioselectivities under mild conditions. organic-chemistry.orgacs.org

Copper-catalyzed intramolecular annulation: This approach offers a facile and highly efficient route to 3-hydroxy-1-indanones from 2-ethynylbenzaldehyde (B1209956) derivatives under mild conditions. organic-chemistry.org

Cobalt-catalyzed regioselective synthesis of indenamines: A direct synthesis of indenamines from o-iodobenzaldimine and alkyne has been reported using a cobalt-catalyzed system. diva-portal.org

These methodologies demonstrate the potential for more sophisticated and controlled synthesis of the core indenamine structure.

This compound possesses a chiral center at the 1-position of the indane ring (where the dimethylamine (B145610) group is attached) and potentially at the 3-position (where the phenyl group is attached), leading to the possibility of stereoisomers. The ability to synthesize specific stereoisomers is critical in medicinal chemistry due to their differing biological activities.

While direct stereoselective synthesis of this compound itself is not widely detailed in the provided search results, methods for related indenamine and indanone structures offer insights. For example, the stereoselective synthesis of 3-aminoindan-1-ones has been achieved through a sequence involving a regioselective Heck reaction followed by stereoselective Lewis acid-mediated annulation. This yielded pure (R)- and (S)-3-aminoindan-1-ones. nih.govdiva-portal.org Such approaches demonstrate the feasibility of controlling the stereochemistry at the 3-position of the indane ring. Furthermore, asymmetric Sharpless epoxidation of allylic alcohols followed by regioselective ring opening with nitrogen nucleophiles is a general strategy for synthesizing chiral aminodiols, which could be adapted for specific chiral centers within the indenamine framework. scispace.com

The application of chiral catalysts and ligands in reactions forming the indanone or indanamine core would be central to achieving stereoselective synthesis of this compound stereoisomers.

Beyond the general methods for indenamine scaffolds, specific catalytic advancements can streamline and enhance this compound synthesis. The traditional synthesis relies on stoichiometric reagents and classical reactions. Novel catalytic approaches can offer advantages such as improved atom economy, milder reaction conditions, and reduced waste.

Examples of catalytic strategies relevant to this compound's synthesis or its core structure include:

Palladium-catalyzed reactions: These are indispensable tools for the synthesis and functionalization of indoles and related heterocyclic compounds, offering routes to a wide array of biologically active compounds. fishersci.co.uk A palladium-catalyzed direct arylation protocol for 3-phenyl-1H-indoles highlights its utility for introducing aryl groups to the indole (B1671886) scaffold. mdpi.com

Antimony(V) fluoride (B91410) (SbF5) catalysis: SbF5 has been shown to efficiently convert phenylalkynes and aldehydes into indanone compounds in a one-pot reaction, yielding 2,3-disubstituted indanones as single trans-isomers. organic-chemistry.orgacs.org This could potentially offer a more direct route to the 3-phenyl-1-indanone intermediate.

Transition metal-catalyzed cross-coupling reactions: These reactions, such as Negishi cross-coupling, are widely used for the selective functionalization of complex frameworks and could be adapted for introducing the phenyl group or other substituents onto the indenamine scaffold. krishnachemical.net

These catalytic methods represent significant advancements for the efficient and selective construction of the indenamine core and its modifications.

Stereoselective Synthesis of this compound Stereoisomers.

Combinatorial Synthesis and Library Generation for this compound Analogues

Combinatorial synthesis is a powerful strategy for rapidly generating large libraries of diverse compounds, which are then screened for desired properties, accelerating the drug discovery process americanelements.comenamine.net. This approach is highly applicable to the development of this compound analogues.

The "scaffold" concept is central to combinatorial chemistry, where a core structure is identified, and a library of derivative compounds is then synthesized by varying substituents at specific diversity points enamine.netbmrb.iocombichemistry.com. For this compound, the indenamine scaffold serves as an ideal core for such an approach.

Strategy for Library Generation:

Scaffold Identification: The 3-phenyl-2,3-dihydro-1H-inden-1-amine (the direct precursor to this compound) or even 3-phenyl-1-indanone could serve as the primary scaffold.

Diversity Points: Potential diversity points for modification include:

The nitrogen atom of the amine: Varying the N,N-dimethyl groups to other alkyl groups or introducing different amine functionalities (e.g., primary, secondary, or other tertiary amines).

The phenyl group at the 3-position: Introducing substituted phenyl rings (e.g., with halogens, alkyl groups, methoxy (B1213986) groups) or other aromatic/heteroaromatic rings.

The indane ring system: Introducing substituents on the benzene ring of the indane, or modifying the 2-position of the indane.

Synthetic Protocols: Leveraging the modern synthetic methodologies discussed above, such as transition metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig couplings for arylations) and reductive amination, would allow for the parallel synthesis of numerous analogues. enamine.net

Library Design: Libraries can be designed to explore specific chemical spaces, focusing on structural diversity or targeting specific biological interactions. This often involves selecting diverse building blocks for scaffold decoration. enamine.netbmrb.io

Combinatorial libraries can be synthesized using solution-phase or solid-phase methods, with the latter often facilitating purification and automation americanelements.com. Analysis of these libraries, including the resolution of stereoisomers, can be achieved using advanced techniques like ion mobility/time-of-flight mass spectrometry. iu.edu

This systematic approach allows for the efficient exploration of structure-activity relationships around the this compound core, potentially leading to the discovery of novel compounds with enhanced or altered properties.

Preclinical Pharmacological Characterization of Dimefadane

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical initial step in drug discovery, aimed at understanding a compound's interactions with biological targets at a molecular and cellular level nih.govbiorxiv.org. This involves assessing its affinity and selectivity for various receptors, its impact on enzyme activities, and its influence on cellular signaling pathways. These studies provide foundational insights into a compound's potential mechanism of action and its selectivity profile.

Receptor Binding Affinity and Selectivity Studies

Receptor binding affinity and selectivity studies are conducted to quantify the strength of a compound's binding to specific receptors and to determine its preference for one receptor over others medrxiv.orgelifesciences.orgnih.govnih.gov. These studies are crucial for identifying the primary molecular targets of a drug candidate and for predicting potential off-target effects. Common methodologies include radioligand binding assays, where the displacement of a known radiolabeled ligand by the test compound is measured to determine its binding affinity (Kᵢ or Kᴅ) medrxiv.orgbiorxiv.org. Selectivity is assessed by testing the compound across a panel of diverse receptors, including those related to the intended therapeutic area and those associated with potential side effects mdpi.comfrontiersin.org.

While specific binding affinity data for Dimefadane across a broad panel of receptors are not widely published, such studies would typically involve measuring its interaction with various neurotransmitter receptors, ion channels, and transporters to elucidate its precise pharmacological fingerprint.

Illustrative Data Table: Receptor Binding Affinity (Kᵢ) of a Hypothetical Compound

| Receptor Target | Kᵢ (nM) | Selectivity Ratio (vs. Target A) |

| Receptor A | 5.2 | 1 |

| Receptor B | 580 | 111.5 |

| Receptor C | 1500 | 288.5 |

| Receptor D | 8.1 | 1.56 |

Enzyme Modulation and Inhibition Assays

Enzyme modulation and inhibition assays investigate how a compound interacts with various enzymes, either by inhibiting their activity or by modulating their function nih.govnih.govbiorxiv.orgmdpi.comgoogleapis.comappliedstemcell.com. This is essential for understanding a compound's metabolic fate, its potential for drug-drug interactions, and its direct pharmacological effects if enzymes are its primary targets. Assays typically involve measuring enzyme activity in the presence and absence of the compound, often determining half-maximal inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) nih.govpharmaron.com. Key enzyme families often screened include cytochrome P450 (CYP) enzymes, which are vital for drug metabolism, and other enzymes relevant to specific disease pathways nih.gov.

Illustrative Data Table: Enzyme Inhibition (IC₅₀) of a Hypothetical Compound

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

| CYP1A2 | >100 | Not Applicable |

| CYP2D6 | 15.3 | Competitive |

| Monoamine Oxidase A | 0.87 | Reversible |

| Acetylcholinesterase | >50 | Not Applicable |

Cellular Pathway Activation and Inhibition Studies

Cellular pathway activation and inhibition studies are designed to understand how a compound influences intracellular signaling cascades, which are fundamental to all cellular processes mdpi.comresearchgate.netbiocytogen.comcatapult.org.ukresearchgate.netcriver.comnsf.govarxiv.org. These studies help to elucidate the downstream consequences of receptor or enzyme interactions and provide insights into a compound's mechanism of action at a functional level. Common assays include reporter gene assays, phosphorylation assays (e.g., Western blot for phosphorylated proteins), calcium mobilization assays, and studies on cell proliferation, apoptosis, or gene expression changes mdpi.comresearchgate.netresearchgate.netnsf.gov.

For this compound, specific published data on its effects on cellular pathway activation or inhibition are not widely accessible. Such investigations would typically involve assessing its impact on pathways relevant to its analgesic properties, such as those involved in pain signaling or neuronal function.

Illustrative Data Table: Cellular Pathway Modulation by a Hypothetical Compound

| Cellular Pathway/Assay | Effect (e.g., Activation/Inhibition) | EC₅₀/IC₅₀ (nM) | Key Finding |

| ERK1/2 Phosphorylation | Activation | 25 | Dose-dependent activation observed. nsf.gov |

| Calcium Mobilization | Inhibition | 180 | Reduced agonist-induced calcium influx. researchgate.net |

| NF-κB Pathway | Inhibition | 50 | Suppressed pro-inflammatory gene expression. biocytogen.com |

| Apoptosis (Caspase-3) | Activation | 75 | Increased caspase-3 cleavage. mdpi.com |

In Vivo Preclinical Pharmacodynamic Investigations

In vivo preclinical pharmacodynamic (PD) investigations evaluate the biological effects of a drug candidate within a living organism catapult.org.uk. These studies are crucial for confirming the relevance of in vitro findings, assessing efficacy in disease models, and understanding the relationship between drug exposure and pharmacological response (PK/PD relationship).

Evaluation in Established Animal Models

Evaluation in established animal models is a cornerstone of preclinical drug development, allowing researchers to assess a compound's therapeutic potential and its effects on physiological processes in a complex biological system nuvisan.com. For a compound like this compound, an analgesic, studies would typically involve pain models (e.g., inflammatory pain, neuropathic pain models) in rodents. These models aim to mimic aspects of human diseases and allow for the measurement of functional outcomes, behavioral changes, and changes in relevant biomarkers nuvisan.com. The objective is to demonstrate proof-of-concept and to understand the dose-response relationship in a living system.

Specific detailed results of this compound's evaluation in established animal models are not widely published. However, general preclinical efficacy studies would involve administering the compound to animals in pain models and measuring parameters such as paw withdrawal latency, vocalization thresholds, or other pain-related behaviors.

Illustrative Data Table: In Vivo Pharmacodynamic Effects of a Hypothetical Analgesic in a Pain Model

| Animal Model (Species) | Endpoint Measured | Control Group Response | Compound-Treated Group Response | Significance (p-value) |

| Inflammatory Pain (Rat) | Paw Withdrawal Latency (s) | 10 ± 1.2 | 25 ± 2.5 | < 0.001 |

| Neuropathic Pain (Mouse) | Mechanical Allodynia (g) | 2.5 ± 0.3 | 8.1 ± 0.9 | < 0.01 |

Biomarker Identification and Validation in Preclinical Contexts

Biomarker identification and validation in preclinical contexts involve finding measurable indicators that reflect a drug's pharmacological activity, disease progression, or therapeutic response crownbio.comnih.govnuvisan.com. These biomarkers can be molecular (e.g., proteins, genes, metabolites), cellular, or physiological. The process includes discovery (identifying potential biomarkers), qualification (linking biomarkers to biological processes or clinical outcomes), and validation (ensuring the biomarker can be reliably and reproducibly measured) nih.gov. Preclinical biomarker studies often utilize various analytical techniques such as ELISA, quantitative PCR (qPCR), mass spectrometry, and flow cytometry on tissue or fluid samples from animal models nuvisan.com.

For this compound, specific biomarkers linked to its analgesic action or other pharmacological effects have not been widely reported in publicly accessible literature. However, typical preclinical biomarker studies would aim to identify molecular or physiological changes that correlate with its observed in vivo effects, which could then be translated to clinical studies.

Illustrative Data Table: Preclinical Biomarker Changes in Response to a Hypothetical Analgesic

| Biomarker | Tissue/Fluid | Control Group Level | Compound-Treated Group Level | Change (%) |

| Substance P | Dorsal Horn | 100 ± 15 pg/mg | 45 ± 8 pg/mg | -55% |

| COX-2 mRNA | Inflamed Tissue | 1.0 ± 0.1 Relative Expression | 0.4 ± 0.05 Relative Expression | -60% |

| TNF-α | Plasma | 25 ± 3 pg/mL | 12 ± 2 pg/mL | -52% |

Translational Modeling for Preclinical Data Interpretation

Preclinical pharmacological characterization is a critical phase in drug development, aimed at understanding a compound's biological activity, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) profiles in laboratory settings before human trials. For this compound, existing information classifies it as an analgesic, exhibiting activity comparable to that of codeine wikipedia.org. Notably, this compound is reported to achieve this analgesic effect without inducing the gastrointestinal side effects often associated with codeine wikipedia.org.

Structurally, this compound does not conform to the classical "morphine rule," which describes a set of structural features typically found in opioid analgesics, including a tertiary amine, a phenyl ring, and a quaternary carbon wikipedia.org. Despite this, its analgesic properties suggest an interaction with pain pathways, though its precise opioidergic nature remains unconfirmed wikipedia.org. The compound's structure-activity relationships have been compared to those of tametraline, indicating potential similarities in how these molecules interact with biological targets wikipedia.org.

A summary of key chemical properties and reported pharmacological activity for this compound is presented in Table 1.

Table 1: Basic Chemical Properties and Reported Pharmacological Activity of this compound

| Property/Activity | Value/Description | Source |

| Chemical Name | N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine | wikipedia.orgnih.gov |

| Molecular Formula | C₁₇H₁₉N | wikipedia.orgnih.gov |

| Molar Mass | 237.346 g·mol⁻¹ | wikipedia.org |

| Classification | Analgesic agent | wikipedia.orgchemicalland21.com |

| Analgesic Activity | Comparable to codeine | wikipedia.org |

| Gastrointestinal Effects | Reported to be without GI side effects (unlike codeine) | wikipedia.org |

| Opioidergic Nature | Not definitively known if opioidergic; does not adhere to classical morphine rule | wikipedia.org |

| Structural Comparisons | Structure-activity relationships comparable to tametraline | wikipedia.org |

Translational modeling plays a pivotal role in interpreting preclinical data and facilitating the transition of drug candidates from discovery to clinical development. This approach involves the strategic application of mathematical and statistical models to integrate diverse preclinical data, such as in vitro assay results and in vivo animal study findings, to predict human pharmacokinetics and pharmacodynamics youtube.com. The ultimate goal is to forecast clinical outcomes and optimize the design of early-phase clinical trials youtube.comd-nb.info.

In the context of preclinical studies, translational modeling can significantly enhance the value of animal models by improving selection, refining experimental designs, streamlining data analysis, and aiding in the interpretation of results biopharminternational.com. It is also instrumental in the discovery of relevant biomarkers that can guide clinical studies biopharminternational.com. For instance, pharmacokinetic (PK) projections are foundational, requiring the generation of robust in vitro and in vivo data to predict human PK profiles youtube.com. Furthermore, understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial for predicting efficacy and determining efficacious concentrations d-nb.infonih.gov. Mechanistic models, such as Target Mediated Drug Disposition (TMDD) models, are often employed to account for complex drug behaviors, including non-linear pharmacokinetics driven by target binding d-nb.infonih.gov.

While specific detailed translational modeling studies for this compound are not extensively documented in publicly available literature, the principles of translational modeling are universally applicable across drug development programs. By integrating preclinical data from various assays and animal models, these modeling strategies can provide valuable insights into this compound's potential human pharmacology, helping to bridge the gap between preclinical observations and anticipated clinical effects. This approach supports a more informed and efficient progression of promising compounds through the drug development pipeline youtube.combiopharminternational.com.

Mechanistic Elucidation of Dimefadane S Biological Actions

Molecular Target Identification and Validation Methodologies

Identifying the molecular targets of bioactive small molecules is a fundamental step in drug discovery and chemical genetics editco.bio. Target validation then confirms that modulating the identified target indeed produces the desired biological outcome relevant to the disease googleapis.com. Various methodologies are employed for this purpose, ranging from genetic and proteomic screens to affinity-based techniques and computational predictions editco.bio.

Genetic approaches to target discovery involve manipulating gene expression (e.g., through gene knockouts or knock-ins using technologies like CRISPR/Cas9 or RNA interference) to observe phenotypic changes and infer the roles of specific proteins or pathways in disease states nuvisan.comontosight.ai. Proteomic approaches, on the other hand, focus on the large-scale study of proteins, including their expression levels, modifications, and interactions, to identify those involved in disease pathogenesis or affected by a compound mpdkrc.edu.indrugbank.com. Quantitative proteomics, for instance, can differentiate changes in protein abundance between experimental and control groups, often utilizing isotopic labeling and mass spectrometry mpdkrc.edu.in. While these methods are broadly applied in drug discovery, specific research detailing their application for Dimefadane's target discovery was not found.

Affinity-based target identification techniques leverage the direct binding affinity between a small molecule and its protein targets. This often involves synthesizing affinity probes of the small molecule, which are then used to "pull down" interacting proteins from cell lysates zenodo.org. Common techniques include affinity chromatography and chemical proteomics, often coupled with mass spectrometry (LC-MS/MS) for the identification and quantification of bound proteins. These methods are highly effective for identifying direct binding partners of a compound. However, specific studies employing these techniques to identify this compound's targets were not identified.

Computational methods for target prediction utilize algorithms and databases to infer potential molecular targets of a compound based on its chemical structure, similarity to known ligands, or docking simulations. Machine learning and network-based approaches are increasingly used to predict drug-target interactions, aiming to accelerate the identification process and reduce the need for extensive experimental validation. Validation of these computational predictions often involves retrospective statistical analysis or, ideally, prospective experimental testing google.com. Despite the general utility of these computational tools in modern drug discovery, specific computational predictions or validations of this compound's targets were not found.

Affinity-Based Target Identification Techniques.

Investigation of Off-Target Interactions in Preclinical Systems.

Off-target interactions refer to the binding of a drug to unintended biological targets, which can lead to both desired polypharmacological effects and undesired adverse events nih.govfrontiersin.org. Identifying these interactions early in drug development, particularly in preclinical systems, is critical for predicting potential toxicities and improving safety profiles frontiersin.orgcriver.com. Computational approaches and advanced screening technologies, such as cell microarray assays, are increasingly employed to predict and identify off-target binding against a wide range of human proteins frontiersin.orgcriver.comnih.gov. These methods can help to prioritize drug leads, inform preclinical toxicity model selection, and reduce attrition rates in drug development criver.com.

Despite the general importance of investigating off-target interactions in preclinical systems, specific detailed research findings or data tables pertaining to the investigation of this compound's off-target interactions in preclinical systems are not publicly available. While this compound has been noted as an investigational analgesic, comprehensive data on its unintended biological targets or associated preclinical findings are not extensively documented ncats.io.

Structure Activity Relationship Sar Studies of Dimefadane and Its Analogues

Methodological Approaches for SAR Determination

Several methodologies are employed in SAR analysis, ranging from targeted synthetic efforts to high-throughput screening, often complemented by computational techniques patsnap.com.

Rational design is a strategic approach in drug discovery where new drug molecules are developed from a biologically active prototype, such as Dimefadane, by making specific chemical modifications bbau.ac.in. This method involves designing and synthesizing analogues that differ in their carbon skeleton, nature and degree of substitution, or stereochemistry, to systematically probe the structural requirements for activity bbau.ac.in. For this compound, this would involve synthesizing derivatives where the indenamine core is modified, or different substituents are introduced onto the phenyl ring or the nitrogen atom of the dimethylamine (B145610) group. The goal is to identify key molecular elements associated with desirable activity and to improve properties like potency, selectivity, and pharmacokinetic profiles upmbiomedicals.comacs.orgrsc.org.

High-throughput screening (HTS) is a widely used method in the early phases of drug discovery to identify potential drug candidates, or "hits" upmbiomedicals.comevotec.com. HTS involves rapidly screening large libraries of compounds, often hundreds of thousands or millions, against a biological target using automation and miniaturization upmbiomedicals.comevotec.compharmasalmanac.com. The data generated from HTS campaigns are crucial for guiding future compound selection, hit expansion, and establishing preliminary SARs evotec.compharmasalmanac.comucsf.edu. This process allows researchers to quickly assess the structure-activity relationships of hit compounds, facilitating the rapid optimization of potency and selectivity pharmasalmanac.com. Following HTS, hit molecules are often grouped by structural similarity, and preliminary SAR studies are conducted to identify essential molecular elements linked to desired activity upmbiomedicals.com.

Rational Design and Synthesis of Analogues for SAR Probing.

Impact of Structural Modifications on Pharmacological Activity

The pharmacological activity of a compound like this compound is intrinsically linked to its specific structural features and how these features interact with biological targets. Modifications to these features can profoundly alter activity.

The indenamine core of this compound, along with its attached dimethylamine and phenyl groups, forms the basis of its biological activity ontosight.aiontosight.ai. Analysis of substituent effects involves systematically introducing different chemical groups (substituents) at various positions on this core structure and the phenyl ring to understand how they influence activity nih.gov. For instance, introducing electron-donating or electron-withdrawing groups can tune the electronic structure properties, such as frontier orbital energy levels, which are critical for molecular interactions rsc.org. Such studies help in identifying which positions on the indenamine core or phenyl ring are crucial for binding to a target and what type of electronic or steric properties are favored for optimal activity bbau.ac.innih.gov.

Conformational analysis is vital in SAR studies, particularly for flexible molecules like this compound, which can adopt multiple shapes in solution tandfonline.comtandfonline.comdrugdesign.org. The "bioactive conformation" refers to the specific three-dimensional shape a ligand adopts when it binds to its biological target to elicit a response tandfonline.comtandfonline.comdrugdesign.org. This conformation may differ significantly from the most stable conformation of the isolated molecule in solution drugdesign.org. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating bioactive conformations and understanding how conformational preferences influence SAR trends tandfonline.comtandfonline.comresearchgate.net. A rigid ligand pre-organized into its bioactive conformation often exhibits higher affinity for its target compared to a more flexible molecule tandfonline.comtandfonline.com. Understanding the bioactive conformation helps rationalize SAR by disentangling the contributions of protein-ligand interactions from ligand conformational effects, thereby enabling more effective structure-based design tandfonline.comtandfonline.com.

Analysis of Substituent Effects on the Indenamine Core.

Advanced Computational Tools in SAR Analysis

Computational tools have revolutionized SAR analysis, enabling researchers to simulate and predict molecular interactions with greater accuracy and accelerate the drug design process patsnap.comoncodesign-services.comjpionline.org. Techniques such as molecular modeling, quantitative structure-activity relationship (QSAR) modeling, docking simulations, and virtual screening are extensively used patsnap.comoncodesign-services.comjpionline.org.

Molecular modeling allows for the construction and simulation of three-dimensional molecular models, providing insights into how molecules interact with their biological targets oncodesign-services.com. QSAR models use mathematical and statistical methods, often incorporating artificial intelligence and machine learning, to correlate the chemical structure of a compound with its biological activity, allowing for predictions of new compounds' activities patsnap.comoncodesign-services.com. Docking simulations predict the binding mode and affinity of a ligand to a receptor, while virtual screening efficiently filters large chemical databases to prioritize compounds with the highest likelihood of binding to a target jpionline.org. These tools facilitate the identification of active sites, binding affinities, and the impact of structural modifications, thereby reducing the need for extensive laboratory experimentation and mitigating risks in drug development patsnap.compharmasalmanac.comdrugdiscoverytoday.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the physicochemical properties or structural features of a set of compounds and their observed biological activities amazon.comnih.gov. The core principle of QSAR is that the biological activity of a molecule is a function of its structure amazon.com. By quantifying various molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can predict the activity of new, untested compounds or guide the modification of existing ones to enhance desired properties mdpi.comresearchgate.net.

A typical QSAR study involves several steps: defining the biological activity, selecting a set of compounds and their measured activities, calculating molecular descriptors, building a statistical model (e.g., using multiple linear regression, partial least squares, or artificial neural networks), and validating the model mdpi.comresearchgate.net. The resulting models often provide insights into which structural features are critical for activity, allowing for more targeted synthesis efforts mdpi.com.

While this compound has been mentioned in the context of QSAR modeling for analgesic compounds, specific detailed QSAR studies, including the precise molecular descriptors used, the statistical parameters of the models, and the derived quantitative relationships for this compound itself, are not extensively documented in publicly available research mdpi.com. If such data were available, they would typically be presented in tables detailing the compounds, their activities, the calculated descriptors, and the statistical performance of the QSAR models (e.g., R², Q², F-value, SEE).

Machine Learning and Artificial Intelligence for SAR Prediction and Optimization

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized SAR prediction and optimization by enabling the analysis of vast and complex datasets that are challenging for traditional QSAR methods nih.gov. ML algorithms can identify intricate, non-linear relationships between chemical structures and biological activities, often surpassing the predictive power of classical QSAR models core.ac.ukmdpi.comscilit.com.

In the context of SAR, ML/AI can be applied in several ways:

Predictive Modeling : Algorithms like Support Vector Machines (SVM), Random Forests, and Deep Neural Networks (DNNs) can be trained on large datasets of compounds and their activities to predict the activity of novel molecules scilit.com. Deep learning, in particular, can learn directly from molecular representations, reducing the need for extensive feature engineering core.ac.uk.

Generative Chemistry : AI can design novel compounds with desired activity profiles by learning the chemical space of active molecules and generating new structures with predicted optimal properties.

Retrosynthesis and Synthesis Planning : ML can assist in identifying synthetic routes for newly designed compounds, optimizing the drug discovery pipeline.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between a ligand (such as this compound) and its biological target (e.g., a protein receptor) at an atomic level j-morphology.comqsartoolbox.orgnih.govnanobioletters.com. These methods provide crucial insights into the binding modes, affinities, and conformational changes that occur upon ligand binding, thereby informing SAR studies.

Molecular Docking : This method predicts the preferred orientation (pose) of a ligand when it binds to a specific site on a receptor protein j-morphology.comnanobioletters.com. Docking algorithms explore various possible binding poses and score them based on their complementarity to the binding site, considering factors like shape, electrostatic interactions, and hydrogen bonding researchgate.netfrontiersin.org. The output typically includes binding energy scores, which can be correlated with experimental binding affinities, and visualizations of the ligand-protein complex j-morphology.comfrontiersin.org. This helps in identifying key residues involved in binding and understanding how structural changes in the ligand affect these interactions j-morphology.comfrontiersin.org.

Molecular Dynamics (MD) Simulations : While docking provides a static snapshot of the binding, MD simulations offer a dynamic view of molecular systems over time ebsco.comnih.govmdpi.comresearchgate.net. MD simulates the physical movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, assess the stability of ligand-protein complexes, and calculate binding free energies nanobioletters.comebsco.comnih.govmdpi.comresearchgate.netjabonline.in. This is particularly important for understanding flexible binding sites or induced-fit mechanisms nih.govmdpi.comresearchgate.net. MD simulations can reveal the dynamic nature of interactions, such as the formation and breaking of hydrogen bonds or hydrophobic contacts, which are critical for sustained biological activity jabonline.in.

For this compound, applying molecular docking and dynamics simulations would involve identifying its potential biological target(s). If a target protein were known, these simulations could predict how this compound binds to it, the stability of the complex, and how modifications to this compound's structure might alter these interactions. This would contribute significantly to a detailed SAR understanding. However, specific detailed research findings, including binding poses, interaction energies, or dynamic behavior derived from molecular docking and molecular dynamics simulations specifically for this compound, are not found in the provided search results googleapis.com. Studies discussing these techniques generally highlight their utility in drug discovery for various compounds googleapis.comqsartoolbox.orgnih.govnanobioletters.comjabonline.in.

In Vitro Metabolic Disposition of Dimefadane

Assessment of Metabolic Stability in Preclinical In Vitro Systems

Metabolic stability testing involves incubating a compound with suitable metabolic models derived from human or animal tissues, such as liver microsomes, liver cytosol, hepatocytes, or extrahepatic tissues. nuvisan.comwuxiapptec.comsrce.hr The disappearance of the parent compound over time is monitored to determine its metabolic stability, often expressed as half-life (t½) or intrinsic clearance (CLint). nuvisan.combioduro.comadmescope.com

Liver microsomes are subcellular fractions of liver cells that are rich in Phase I metabolizing enzymes, predominantly cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. nuvisan.comwuxiapptec.comsrce.hr Microsomal stability assays are widely used for high-throughput screening due to their ease of preparation, storage, and adaptability for rapid analysis of numerous compounds. pharmafocusasia.comevotec.com These assays primarily assess CYP-mediated metabolism. srce.hrevotec.com

Liver cytosol, the soluble portion of the cytoplasm, contains various enzymes involved in metabolic pathways, including glutathione (B108866) transferases (GST) and aldehyde oxidase (AO), which mediate Phase II and some Phase I reactions not found in microsomes. wuxiapptec.com Assessing cytosolic stability is important as some compounds are primarily metabolized by these enzymes, and their contribution might be overlooked if only microsomal stability is evaluated. wuxiapptec.comnih.gov

In both microsomal and cytosolic stability assays, compounds are incubated with the respective fractions in the presence of necessary cofactors (e.g., NADPH for Phase I, UDPGA for Phase II) at physiological temperatures. evotec.combdj.co.jp Samples are taken at various time points, and the reaction is quenched, typically by adding organic solvents like acetonitrile. bioduro.comevotec.com The remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmafocusasia.combioduro.comevotec.com

Hepatocytes, intact liver cells, are considered the "gold standard" for in vitro hepatic metabolism studies because they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, maintaining them within an intact cellular environment. nuvisan.combioduro.combioivt.com This allows for a more comprehensive assessment of a compound's metabolic fate, including both oxidative and conjugative metabolism. admescope.combioivt.com

Hepatocyte stability assays involve incubating the test compound with cryopreserved or fresh hepatocyte suspensions. nuvisan.combioduro.combioivt.com Similar to microsomal assays, aliquots are removed at specified time points, and the reaction is stopped. bioduro.com The percentage of parent compound remaining is then determined, allowing for the calculation of half-life and intrinsic clearance. nuvisan.combioduro.com Hepatocytes are particularly useful for predicting in vivo hepatic blood clearance. nuvisan.com

Plasma metabolic stability assesses a compound's susceptibility to degradation by enzymes present in the blood, such as esterases or peptidases. This is crucial for compounds administered intravenously or those that are highly susceptible to plasma-mediated hydrolysis. Stability in plasma is typically evaluated by incubating the compound in fresh plasma and monitoring its disappearance over time. wuxiapptec.com

Hepatocyte-Based Metabolic Stability.

Identification and Characterization of Metabolites

Identifying and characterizing metabolites is crucial for understanding the biotransformation pathways of a drug candidate. This information is vital for medicinal chemists to optimize compound structures and for regulatory purposes, especially to evaluate the safety of metabolites. admescope.comxenotech.com Metabolite profiling aims to determine how many metabolites are formed in different species and test systems, while characterization involves determining their molecular weight and elemental composition. xenotech.com

Modern analytical methodologies, particularly those based on mass spectrometry (MS), are indispensable for metabolite profiling and identification. admescope.comalwsci.comcreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is considered the gold standard for metabolite analysis due to its high sensitivity, accuracy, and ability to analyze complex biological mixtures. alwsci.com LC-MS/MS provides fragmentation patterns unique to each compound, enabling the identification of drug metabolites, even at trace levels. alwsci.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides precise mass measurements, which are critical for identifying novel or unexpected metabolites and determining their elemental composition. admescope.comalwsci.comnih.gov When coupled with ultra-performance liquid chromatography (UPLC-HR/MS), it offers high detection sensitivity and specificity, allowing for the simultaneous collection of data from both expected and unexpected metabolites. admescope.comadmescope.com

Data Processing and Software : After analysis, specialized software is used to mine the complex data, identify metabolites, determine their abundances, and elucidate biotransformation reactions and their sites. nih.govadmescope.com Techniques like mass defect filtering (MDF) can enhance the detection of metabolites in complex matrices by selectively removing endogenous interferences. nih.gov

Isotope-labeling strategies are powerful tools for elucidating metabolic pathways and confirming metabolite structures. vanderbilt.eduresearchgate.net These methods involve introducing stable isotope tracers (e.g., 13C, 15N, 2H, 18O) into the biological system. vanderbilt.eduthermofisher.comnih.gov

Stable Isotope Labeling : By replacing natural molecular building blocks with tagged chemical analogs, cells incorporate these labeled isotopes into newly synthesized or modified biomolecules. thermofisher.com The increased mass of these heavy stable isotopes is then detected using mass spectrometry. thermofisher.com

Metabolic Flux Analysis (MFA) : Isotope labeling experiments, often combined with 13C flux analysis, allow researchers to track the progression of tracer atoms through metabolic networks. vanderbilt.eduresearchgate.netnih.gov This provides information on the rates (fluxes) at which different metabolic pathways operate, helping to identify primary metabolic routes and potential bottlenecks. vanderbilt.edubiorxiv.org

Time-Series Analysis : By collecting samples at various time points after tracer administration, researchers can obtain progressive snapshots of isotope labeling over time, effectively mapping the intermediary pathways and confirming the sequence of metabolic transformations. vanderbilt.edunih.gov

These advanced analytical and labeling techniques are crucial for gaining a comprehensive understanding of a compound's metabolic fate, even when specific data for a particular compound like Dimefadane is not explicitly published.

Analytical Methodologies for Metabolite Profiling.

Enzyme Kinetics and Reaction Phenotyping.

Enzyme kinetics and reaction phenotyping studies are fundamental to elucidating the specific enzymes and pathways responsible for a drug's metabolism. evotec.comnih.gov These studies aim to quantify the proportion of the drug metabolized by each enzyme and characterize the kinetic parameters of these enzymatic reactions. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a pivotal role in the Phase I metabolism of a vast majority of clinically used drugs. xenotech.commdpi.com Key CYP isoforms frequently investigated include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. xenotech.com Reaction phenotyping for CYP enzymes often involves using recombinant CYP enzymes, selective chemical inhibitors, or antibodies in human liver microsomes to determine which specific isoforms metabolize the compound. evotec.comnih.gov Kinetic parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are typically determined to describe the enzyme-substrate affinity and catalytic rate, respectively. researchgate.netrose-hulman.eduucsb.edu The intrinsic clearance (CLint) can also be calculated, reflecting the enzyme's inherent ability to metabolize the unbound drug. nuvisan.comdruginteractionsolutions.org

While CYPs are primary metabolizers, non-CYP enzymes also contribute significantly to drug metabolism. bioivt.com These include:

UDP-glucuronosyltransferases (UGTs): Involved in Phase II metabolism, catalyzing the conjugation of drugs or their metabolites with glucuronic acid, increasing their water solubility for excretion. evotec.combioivt.com

Sulfotransferases (SULTs): Catalyze the transfer of a sulfonate group from a donor molecule to a substrate, forming sulfate (B86663) conjugates. bioivt.com

N-acetyltransferases (NATs): Responsible for the N-acetylation of aromatic amines and hydrazines. bioivt.com

Flavin-containing monooxygenases (FMOs): Catalyze the oxidative metabolism of various nitrogen-, sulfur-, and phosphorus-containing compounds. bioivt.com

Monoamine oxidases (MAOs): Catalyze the oxidative deamination of monoamines. bioivt.com

Reaction phenotyping for non-CYP enzymes can be more complex due to their diversity and test system limitations, but it is crucial for a comprehensive understanding of a drug's metabolic profile. bioivt.com

Role of Cytochrome P450 (CYP) Enzymes.

Preclinical In Vitro Drug-Drug Interaction Potential.

Evaluating the preclinical in vitro drug-drug interaction (DDI) potential is a critical step in drug development, as DDIs can alter drug exposure, leading to reduced efficacy or increased toxicity. nuvisan.commdpi.com In vitro DDI studies assess a compound's potential to inhibit or induce drug-metabolizing enzymes and transporters. nuvisan.com Regulatory agencies, such as the FDA and EMA, provide guidelines for these evaluations. mdpi.com

CYP Inhibition Studies: These studies determine if a compound can inhibit the activity of specific CYP enzymes, potentially leading to increased plasma concentrations of co-administered drugs that are substrates for those enzymes. xenotech.commdpi.com The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). xenotech.comdruginteractionsolutions.org Both reversible and time-dependent inhibition (TDI) are assessed. xenotech.comnih.gov

CYP Induction Studies: These studies evaluate a compound's ability to upregulate the expression of CYP enzymes, which could lead to decreased exposure and reduced efficacy of co-administered substrate drugs. mdpi.comwuxiapptec.com Induction is often assessed by measuring changes in CYP mRNA expression and/or enzyme activity in human hepatocytes. wuxiapptec.comnih.gov

Transporter interaction studies assess whether a compound is a substrate for or an inhibitor of drug transporters. druginteractionsolutions.orgmedtechbcn.com These transporters, located in various organs like the liver, intestine, kidney, and brain, play a significant role in drug absorption, distribution, and excretion. medtechbcn.commdpi.com Key transporters often investigated include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion-Transporting Polypeptides (OATP1B1, OATP1B3), Organic Anion Transporters (OAT1, OAT3), Organic Cation Transporters (OCT1, OCT2), and Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K). medtechbcn.commdpi.com In vitro transporter assays are used to identify if clinical DDI studies are required. mdpi.com

Emerging Research Directions and Methodological Innovations for Dimefadane Research

Systems Biology Approaches to Understanding Dimefadane's Biological Effects

Systems biology represents an interdisciplinary field that integrates biology, computer science, and statistics to model and simulate regulatory processes within biological systems. uni-ulm.deutu.fihis.se This approach is particularly valuable for analyzing high-throughput data generated from modern molecular biology experiments, such as microarrays or Next Generation Sequencing, to extract and investigate essential information. uni-ulm.de By focusing on the intricate network of molecular interactions and signaling cascades that govern cellular functions, systems biology aims to provide a holistic understanding of how chemical compounds perturb or modulate these complex biological networks. utu.fi

For this compound, applying systems biology could involve:

Network Analysis: Mapping this compound's interactions with proteins, enzymes, and receptors to construct comprehensive interaction networks. This would allow researchers to identify key nodes or pathways significantly affected by this compound, even if its primary targets are known.

Computational Modeling: Developing computational models (e.g., ordinary differential equations or Boolean approaches) to simulate the dynamic responses of biological systems to this compound exposure. uni-ulm.de Such models could predict dose-dependent effects, identify potential feedback loops, and elucidate the temporal progression of its biological impact.

Pathway Enrichment Analysis: Utilizing bioinformatics tools to determine which biological pathways are significantly enriched with genes or proteins modulated by this compound. This can reveal broader biological effects beyond its immediate analgesic action, potentially uncovering novel therapeutic applications or previously uncharacterized side effects.

Predictive Toxicology: Integrating systems biology models with toxicological data to predict potential adverse effects of this compound by identifying disruptions in critical homeostatic networks, even in the absence of direct toxicological studies on the compound itself.

This holistic approach, championed by institutions like the Institute for Systems Biology (ISB), moves beyond studying individual components to understanding the emergent properties of biological systems, offering a powerful lens through which to investigate this compound's multifaceted biological effects. isbscience.org

Integration of Multi-Omics Data in Chemical Compound Research

The advent of high-throughput "omics" technologies (genomics, epigenomics, transcriptomics, proteomics, metabolomics, etc.) has revolutionized biological and medical research by generating vast amounts of data across multiple molecular layers. nih.govfrontlinegenomics.commdpi.com Integrating these diverse datasets, known as multi-omics integration, is crucial for gaining a comprehensive understanding of complex biological processes and diseases, as it reveals insights not achievable through single-omics analysis alone. nih.govfrontlinegenomics.commdpi.com This integrative approach helps in understanding the interplay of biomolecules, identifying disease subtypes, and predicting biomarkers. nih.govbiorxiv.org

For this compound research, multi-omics integration could provide unparalleled depth:

Genomics and Epigenomics: Analyzing genetic variations or epigenetic modifications (e.g., DNA methylation) that might influence an individual's response to this compound. This could lay the groundwork for personalized pharmacology approaches.

Transcriptomics: Measuring global gene expression changes in response to this compound. This can indicate activated or suppressed cellular processes and provide molecular signatures of its action.

Proteomics: Quantifying protein expression levels and post-translational modifications. Since proteins are the primary functional molecules, proteomics can directly reveal the functional consequences of this compound's interaction with cellular machinery.

Several computational tools and methods, including R packages like mixOmics and platforms such as GraphOmics and OmicsAnalyst, have been developed to facilitate this complex data integration, visualization, and biomarker discovery. mdpi.commixomics.org By combining these layers, researchers can build a more complete picture of this compound's effects, bridging the gap from genotype to phenotype and unraveling underlying molecular mechanisms. nih.gov The challenge lies in managing the diverse scales, noise ratios, and preprocessing requirements of each omic dataset, necessitating sophisticated computational tools. frontlinegenomics.com

Advanced Preclinical Models and Their Predictive Value

Advanced preclinical models are critical for evaluating the efficacy, pharmacokinetics, and potential toxicity of chemical compounds like this compound before human trials. Traditional animal models, while foundational, often exhibit discordance with human responses, particularly in complex areas like drug-induced liver injury (DILI). nih.gov This necessitates the development and utilization of more realistic human-based systems to improve the predictive value of preclinical research. nih.gov

Key advanced preclinical models relevant to this compound research include:

Organ-on-a-Chip Technology: Microfluidic devices that mimic the physiological functions and structures of human organs (e.g., liver, brain, gut). These models can provide a more accurate representation of human cellular and tissue responses to this compound, including its absorption, metabolism, and potential organ-specific effects, offering a bridge between in vitro and in vivo studies.

Human Stem Cell-Derived Models: Utilizing induced pluripotent stem cells (iPSCs) to generate patient-specific or disease-specific cell types (e.g., neurons, hepatocytes) for in vitro screening. These models can capture human genetic diversity and disease pathophysiology, allowing for the assessment of this compound's effects on human cells in a more relevant context.

3D Cell Culture and Organoids: Growing cells in three-dimensional structures that better recapitulate the cellular microenvironment and cell-to-cell interactions found in living tissues, compared to traditional 2D cultures. Organoids, self-organizing 3D cultures derived from stem cells, can mimic organ-level complexity and are valuable for studying drug responses and disease mechanisms.

Humanized Animal Models: Genetically modified animal models (e.g., mice) that express human genes or contain human cells/tissues. These models can be used to study drug metabolism, efficacy, and toxicity in a systemic context that more closely resembles human physiology.

The predictive value of these advanced models lies in their ability to better recapitulate human biology, thereby reducing the high attrition rates in drug development and providing more reliable data for informing clinical decisions. nih.gov For this compound, these models could help refine its pharmacokinetic/pharmacodynamic (PK/PD) profile and assess its potential for off-target effects in a more human-relevant setting. google.com

Future Prospects for Indenamine Chemistry and Pharmacology

This compound belongs to the indenamine class of compounds, which holds significant interest in medicinal chemistry due to its structural versatility and potential for diverse pharmacological activities. The future prospects for indenamine chemistry and pharmacology are bright, driven by advancements in synthetic methodologies, computational design, and a renewed focus on chemical space exploration. worktribe.comappleacademicpress.com

Future directions for indenamine research, including this compound, are likely to involve:

Structure-Activity Relationship (SAR) Elucidation: Continued detailed SAR studies to optimize the indenamine scaffold for specific pharmacological targets. This involves synthesizing novel indenamine derivatives with subtle structural modifications to enhance desired activities (e.g., analgesic potency, selectivity) and minimize unwanted effects.

Target Identification and Validation: Employing advanced biochemical and proteomic techniques to definitively identify all molecular targets of this compound and other indenamines. This can lead to the discovery of novel mechanisms of action or polypharmacological effects that could be therapeutically beneficial.

Computational Drug Design: Leveraging computational chemistry, including molecular docking, molecular dynamics simulations, and artificial intelligence (AI)-driven approaches, to design new indenamine analogues with improved binding affinities, pharmacokinetic properties, and reduced toxicity profiles. This can significantly accelerate the drug discovery process.

Exploration of New Therapeutic Areas: While this compound is known as an analgesic, the indenamine scaffold may possess other unexplored pharmacological activities. Future research could investigate their potential in neurological disorders, anti-inflammatory conditions, or other therapeutic areas, building on their structural similarity to other pharmacologically active compounds.

Advanced Synthesis Techniques: Developing more efficient, sustainable, and stereoselective synthetic routes for indenamine compounds. This includes exploring green chemistry approaches and flow chemistry to enable scalable and environmentally friendly production of novel indenamine derivatives.

Pharmacogenomics of Indenamines: Investigating how genetic variations influence individual responses to indenamine compounds. This area of research could lead to the development of personalized medicine strategies, where this compound or its analogues are prescribed based on a patient's genetic makeup to optimize efficacy and minimize adverse reactions.

The chemical industry is undergoing rapid transformations, with a focus on addressing global challenges and driving technological innovation, where coordination chemistry and molecular design play crucial roles. ijraset.com This broader trend in chemical sciences, coupled with the increasing need for selective drug therapeutics, positions the indenamine class, including this compound, for continued research and development in the coming decades. iu.edu

Q & A

Q. What experimental protocols are recommended for synthesizing Dimefadane with high purity, and how can reproducibility be ensured?

Methodological Answer:

- Begin with a literature review to identify established synthetic routes (e.g., condensation reactions, catalytic intermediates) .

- Optimize reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) to minimize byproducts .

- Validate purity via HPLC (≥98%) and NMR spectroscopy (peak integration for structural confirmation) .

- Document procedural details (e.g., stoichiometry, inert atmosphere requirements) to enable independent replication .

Q. How should researchers design in vitro pharmacological assays to evaluate this compound’s primary mechanism of action?

Methodological Answer:

- Select cell lines or enzyme targets based on prior mechanistic hypotheses (e.g., kinase inhibition, receptor antagonism) .

- Include positive/negative controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations) .

- Validate assay specificity using CRISPR knockdowns or competitive binding studies .

- Address batch variability via triplicate experiments and statistical validation (ANOVA, p < 0.05) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling .

- Use LC-MS to identify degradation products and quantify parent compound retention .

- Compare results against ICH guidelines for pharmaceutical stability thresholds .

- Publish raw chromatographic data and storage protocols to facilitate cross-study comparisons .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically resolved?

Methodological Answer:

- Perform pharmacokinetic profiling to assess bioavailability (e.g., plasma half-life, tissue distribution) .

- Investigate metabolic pathways using liver microsomes or hepatocyte assays to identify active/inactive metabolites .

- Reconcile discrepancies via species-specific modeling (e.g., murine vs. human CYP450 isoforms) .

- Publish negative results and methodological limitations to avoid publication bias .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) across analogs?

Methodological Answer:

- Synthesize derivatives with targeted modifications (e.g., halogen substitutions, stereochemical changes) .

- Use computational docking (AutoDock Vina) to predict binding affinities against target proteins .

- Validate predictions with functional assays (e.g., enzymatic inhibition, cellular uptake) .

- Apply multivariate analysis to correlate structural features with activity .

Q. How should researchers address conflicting data on this compound’s off-target effects in neuroinflammatory models?

Methodological Answer:

- Conduct transcriptomic/proteomic profiling to identify unintended pathways (e.g., RNA-seq, Western blot) .

- Compare results across independent labs using standardized animal models (e.g., LPS-induced inflammation) .

- Perform meta-analyses of existing datasets to identify consensus mechanisms .

- Discuss methodological variables (e.g., dosing regimens, endpoint measurements) in limitations sections .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

- Apply Hill slope models or log-logistic curves to fit asymmetric data .

- Use bootstrap resampling to estimate confidence intervals for EC₅₀ values .

- Validate non-linear assumptions via Akaike Information Criterion (AIC) comparisons .

- Share code repositories (e.g., GitHub) for transparency in computational workflows .

Guidelines for Data Presentation

- Tables/Figures : Use heatmaps for SAR data, Kaplan-Meier plots for in vivo survival studies, and supplementary materials for raw spectra .

- Reproducibility : Archive synthetic protocols on platforms like Zenodo with DOI links .

- Ethical Compliance : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.